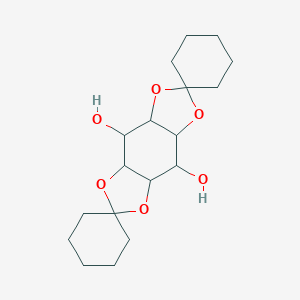

1,2:4,5-Bisciclohexilideno DL-mio-inositol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2:4,5-Biscyclohexylidene DL-myo-Inositol is a synthetic oligosaccharide that belongs to the group of glycosylation compounds. It is used in various applications, including protein glycosylation and polysaccharide synthesis. This compound is known for its high purity and complex carbohydrate structure .

Aplicaciones Científicas De Investigación

1,2:4,5-Biscyclohexylidene DL-myo-Inositol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosylation studies.

Biology: Acts as a sugar in protein glycosylation, aiding in the study of glycoproteins and their functions.

Medicine: Investigated for its potential role in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the production of polysaccharides and other carbohydrate-based materials

Mecanismo De Acción

Target of Action

It is known to be used in the synthesis of phosphonate derivatives of myo-inositol for biochemical studies of inositol-binding proteins .

Mode of Action

It is synthetically made and belongs to the group of Glycosylation . It can be used as a sugar in protein glycosylation .

Biochemical Pathways

1,2:4,5-Biscyclohexylidene DL-myo-Inositol is involved in the synthesis of phosphonate derivatives of myo-inositol, which are used in biochemical studies of inositol-binding proteins . It can act as an initiator for polysaccharide synthesis .

Result of Action

It is known to be used in protein glycosylation and polysaccharide synthesis .

Action Environment

It is recommended to store the compound at -20°c for long-term storage .

Análisis Bioquímico

Biochemical Properties

1,2:4,5-Biscyclohexylidene DL-myo-Inositol plays a role in biochemical reactions, particularly in protein glycosylation . It is used in the synthesis of phosphonate derivatives of myo-inositol, which are important for biochemical studies of inositol-binding proteins.

Molecular Mechanism

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2:4,5-Biscyclohexylidene DL-myo-Inositol is synthesized through a series of chemical reactions involving myo-inositol and cyclohexanone. The process typically involves the protection of hydroxyl groups on myo-inositol using cyclohexanone under acidic conditions to form the biscyclohexylidene derivative. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete protection of the hydroxyl groups .

Industrial Production Methods

In an industrial setting, the production of 1,2:4,5-Biscyclohexylidene DL-myo-Inositol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

1,2:4,5-Biscyclohexylidene DL-myo-Inositol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding inositol derivatives.

Reduction: Reduction reactions can convert the compound back to myo-inositol.

Substitution: The protected hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include various inositol derivatives, which can be further utilized in biochemical and pharmaceutical applications .

Comparación Con Compuestos Similares

Similar Compounds

1,24,5-Biscyclohexylidene L-myo-Inositol: Similar in structure but differs in the stereochemistry of the inositol moiety.

1,23,4-Di-O-isopropylidene-myo-Inositol: Another protected inositol derivative used in glycosylation studies.

Uniqueness

1,2:4,5-Biscyclohexylidene DL-myo-Inositol is unique due to its high purity and complex carbohydrate structure, making it highly suitable for precise glycosylation studies and applications in various scientific fields .

Actividad Biológica

1,2:4,5-Biscyclohexylidene DL-myo-Inositol is a synthetic analog of myo-inositol, a naturally occurring carbohydrate that plays a crucial role in cellular signaling and metabolic processes. This compound has garnered attention for its potential therapeutic applications due to its unique structural properties and biological activities.

Structure and Properties

1,2:4,5-Biscyclohexylidene DL-myo-Inositol is characterized by its cyclohexylidene groups, which enhance its stability and bioavailability compared to myo-inositol. Its molecular formula is C18H28O and it has a molecular weight of 268.42 g/mol. The structural modifications allow it to interact differently with biological systems, potentially leading to varied therapeutic effects.

The biological activity of 1,2:4,5-Biscyclohexylidene DL-myo-Inositol is primarily linked to its role as an inositol analog. Inositols are integral to several cellular processes, including:

- Signal Transduction : Inositols function as second messengers in insulin signaling pathways. They facilitate glucose uptake and lipid metabolism.

- Cell Growth and Differentiation : Myo-inositol and its derivatives have been shown to promote cell growth in mammalian cells and are involved in the regulation of various cellular functions.

Therapeutic Applications

Research indicates that 1,2:4,5-Biscyclohexylidene DL-myo-Inositol may have potential therapeutic applications in several areas:

- Diabetes Management : Inositol derivatives are known to improve insulin sensitivity. Studies have shown that supplementation can lead to better glycemic control in diabetic patients by modulating insulin signaling pathways .

- Polycystic Ovary Syndrome (PCOS) : Myo-inositol has been widely studied for its role in improving ovarian function and metabolic profiles in women with PCOS. The administration of inositol compounds can help regulate menstrual cycles and reduce androgen levels .

- Neurological Disorders : Fluctuations in myo-inositol levels have been associated with various neurological conditions, including Alzheimer's disease. The compound's ability to stabilize β-amyloid proteins suggests potential neuroprotective effects .

Case Studies

Several studies highlight the effects of myo-inositol and its derivatives:

- A clinical trial involving women with PCOS demonstrated that treatment with D-chiro-inositol improved insulin sensitivity and reduced testosterone levels significantly within three months .

- In another study focused on diabetic patients, the administration of myo-inositol resulted in a notable decrease in fasting blood glucose levels and improved lipid profiles .

Safety Profile

The safety profile of 1,2:4,5-Biscyclohexylidene DL-myo-Inositol appears favorable based on existing literature. Acute toxicity studies indicate a high median lethal dose (LD50) of approximately 10 g/kg body weight in animal models, suggesting a low risk of acute toxicity . Long-term studies are necessary to fully understand any potential chronic effects.

Comparative Analysis

A comparative analysis of various inositols highlights the unique position of 1,2:4,5-Biscyclohexylidene DL-myo-Inositol among other derivatives:

| Compound | Structure Type | Primary Use | Key Findings |

|---|---|---|---|

| Myo-Inositol | Natural | Insulin sensitizer | Improves metabolic profiles in PCOS patients |

| D-Chiro-Inositol | Natural | Insulin sensitizer | Reduces hyperglycemia in diabetic patients |

| 1,2:4,5-Biscyclohexylidene | Synthetic | Potential therapeutic agent | May enhance stability and bioavailability |

Propiedades

InChI |

InChI=1S/C18H28O6/c19-11-13-14(22-17(21-13)7-3-1-4-8-17)12(20)16-15(11)23-18(24-16)9-5-2-6-10-18/h11-16,19-20H,1-10H2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLFYCLESOMKAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC3C(C4C(C(C3O2)O)OC5(O4)CCCCC5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390635 |

Source

|

| Record name | AC1MN4M6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104873-71-4 |

Source

|

| Record name | AC1MN4M6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.